

# Application Notes and Protocols for Olorofim In Vitro Susceptibility Testing

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## Compound of Interest

Compound Name: Olorofim

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These application notes provide detailed protocols for determining the in vitro susceptibility of filamentous fungi to **Olorofim**, a novel antifungal agent. The protocols are based on established methodologies from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).

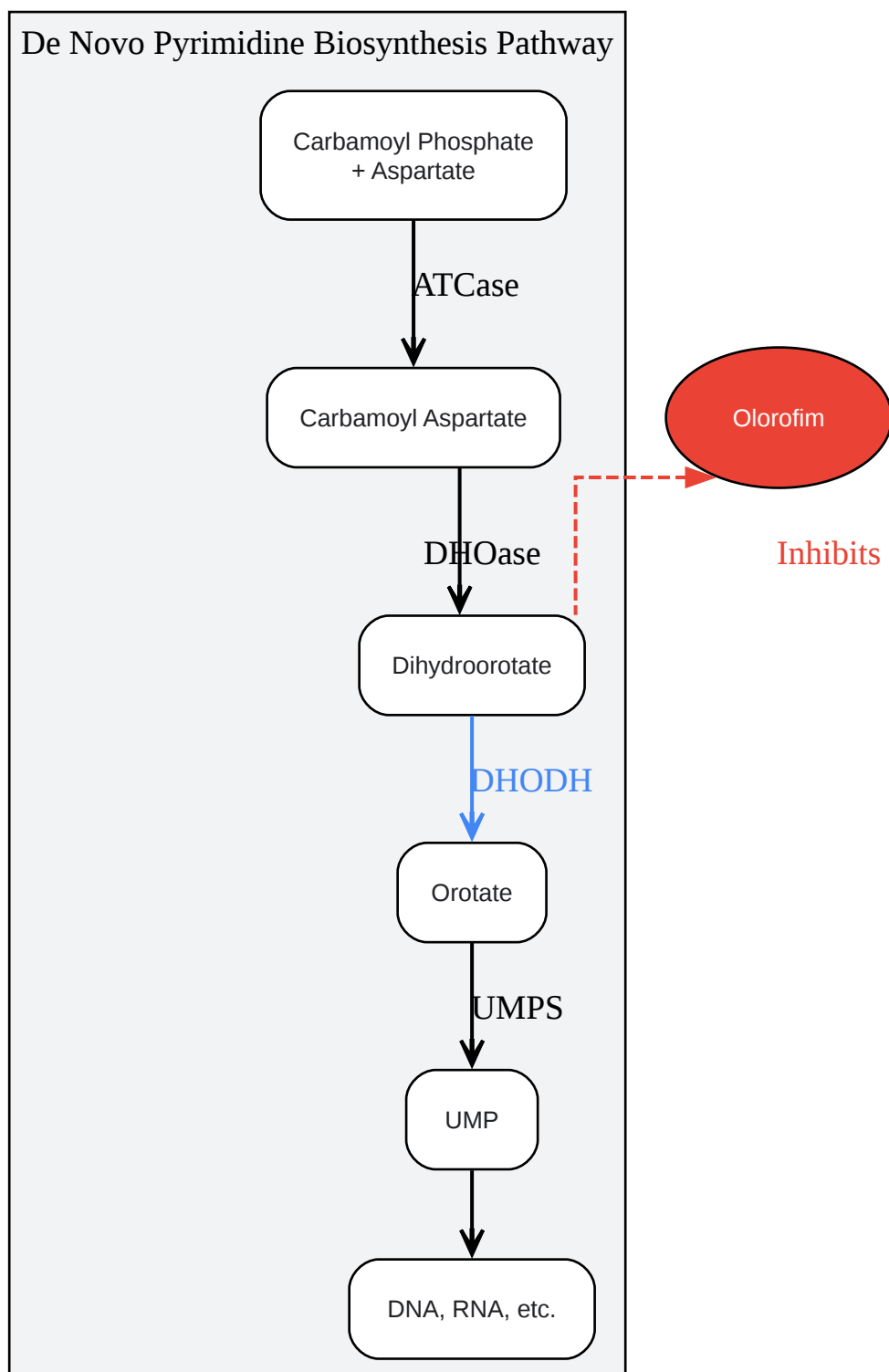
## Introduction

**Olorofim** (formerly F901318) is a first-in-class orotomide antifungal that exhibits a novel mechanism of action by inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[1][2][3][4][5] This unique target results in potent activity against a broad spectrum of molds, including azole-resistant *Aspergillus* species, and other difficult-to-treat fungi like *Scedosporium* species and *Lomentospora prolificans*. [1][6][7][8] **Olorofim**'s novel mechanism means there is no cross-resistance with existing antifungal classes.[9] However, it lacks activity against yeasts and Mucorales.[1][3] Accurate in vitro susceptibility testing is crucial for surveillance, clinical management, and drug development.

## Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

**Olorofim** selectively targets the fungal dihydroorotate dehydrogenase (DHODH), an enzyme essential for the de novo synthesis of pyrimidines, which are vital components of DNA, RNA,

and other cellular molecules.[1][2][3][4] By inhibiting DHODH, **Olorofim** depletes the fungal cell of essential pyrimidines, leading to the cessation of growth and, with prolonged exposure, cell death.[2][4]



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Caption: **Olorofim**'s mechanism of action targeting DHODH.

## In Vitro Susceptibility Data

**Olorofim** has demonstrated potent in vitro activity against a wide range of filamentous fungi. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: **Olorofim** MIC Data for Aspergillus Species

Species	Number of Isolates	MIC Range (mg/L)	Modal MIC (mg/L)	Geometric Mean MIC (mg/L)	Reference
Aspergillus fumigatus	275	<0.004 - 0.25	0.06	0.037	[10]
Aspergillus fumigatus	686	up to 0.06	0.016	-	[9]
Aspergillus flavus	-	-	0.03	0.050	[10]
Aspergillus niger	-	-	0.03 - 0.06	0.052	[10]
Aspergillus terreus	-	0.008 - 0.03	-	0.022	[10]
Cryptic Aspergillus spp.	150	-	-	0.015 - 0.098 (CLSI/EUCA ST)	[7]
Azole-resistant A. fumigatus	-	0.004 - 0.03	-	-	[11]

Table 2: **Olorofim** MIC Data for Other Clinically Relevant Molds

Species	Number of Isolates	MIC Range (mg/L)	Modal MIC (mg/L)	Geometric Mean MIC (mg/L)	Reference
Scedosporium spp.	36	up to 0.125	0.016	-	<a href="#">[9]</a>
Lomentospora prolificans	13	up to 0.125	-	-	<a href="#">[9]</a>
Scedosporium apiospermum	30	-	-	<0.130 (EUCAST) / <0.339 (CLSI)	<a href="#">[6]</a>
Scedosporium boydii	30	-	-	<0.130 (EUCAST) / <0.339 (CLSI)	<a href="#">[6]</a>
Lomentospora prolificans	30	-	-	0.115 (EUCAST) / 0.225 (CLSI)	<a href="#">[6]</a>
Penicillium/Talaromyces spp.	-	0.004 - 0.125	0.016	0.027	<a href="#">[11]</a>
Trichophyton spp.	-	0.004 - 0.125	0.008	0.015	<a href="#">[11]</a>
Talaromyces marneffeii	32	0.0005 - 0.002	-	-	<a href="#">[12]</a> <a href="#">[13]</a>

## Experimental Protocols

The following are detailed protocols for determining **Olorofim** MICs using broth microdilution methods.

## Protocol 1: EUCAST E.Def 9.3/9.4 Broth Microdilution Method for Molds

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document E.Def 9.3/9.4.

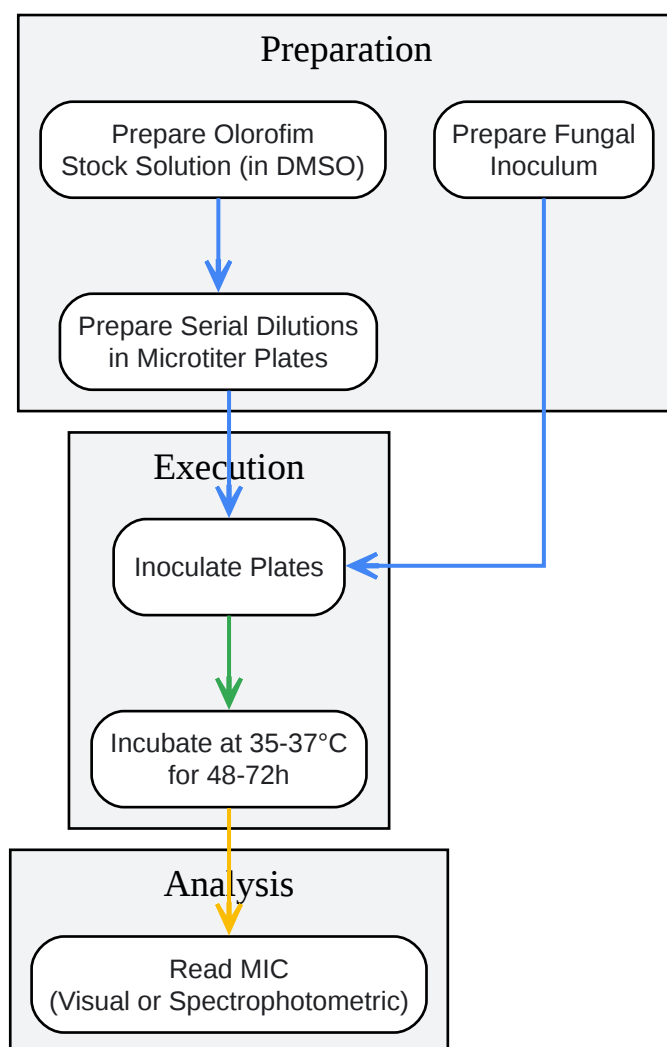
Materials:

- **Olorofim** powder
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile, 96-well, flat-bottom microtiter plates
- Fungal isolates for testing
- Spectrophotometer (optional)
- Inoculum suspension adjusted to the appropriate density

Procedure:

- Preparation of **Olorofim** Stock Solution:
  - Dissolve **Olorofim** powder in DMSO to a final concentration of 1 mg/mL.
  - Store the stock solution at -20°C.
- Preparation of Microtiter Plates:
  - Perform serial two-fold dilutions of the **Olorofim** stock solution in the microtiter plates using RPMI medium to achieve the desired final concentrations (e.g., 8 to 0.008 mg/L).
  - The final volume in each well should be 100 µL.
- Inoculum Preparation:

- Grow the fungal isolates on an appropriate agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days.
- Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.
- Adjust the conidial suspension to a final concentration of  $0.5 \times 10^5$  to  $2.5 \times 10^5$  CFU/mL in RPMI medium.
- Inoculation and Incubation:
  - Add 100  $\mu$ L of the adjusted fungal inoculum to each well of the microtiter plate.
  - Include a growth control well (inoculum without drug) and a sterility control well (medium only).
  - Incubate the plates at 35-37°C for 48-72 hours.
- Reading the MIC:
  - The MIC is determined as the lowest concentration of **Olorofim** that causes complete inhibition of visible growth (100% inhibition).
  - For some fungi, a spectrophotometric reading at 530 nm can be used, with the MIC defined as the concentration that shows  $\geq 90\%$  growth inhibition compared to the drug-free control.<sup>[9][14]</sup>



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Caption: EUCAST broth microdilution workflow for **Olorofim**.

## Protocol 2: CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.

Materials:

- **Olorofim** powder

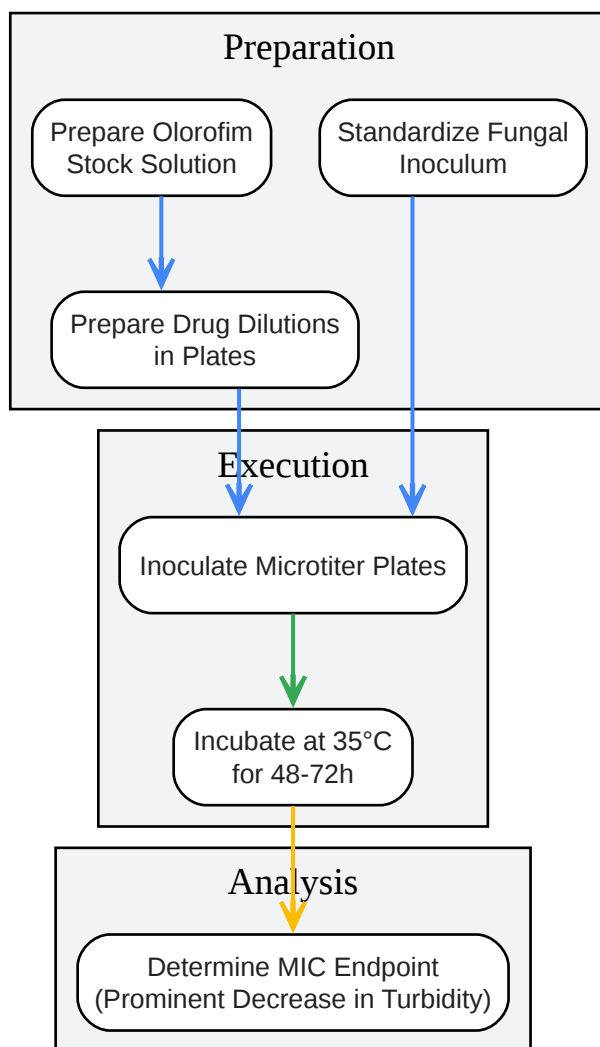
- DMSO
- RPMI-1640 medium with L-glutamine and without bicarbonate, buffered to pH 7.0 with MOPS
- Sterile, 96-well microtiter plates
- Fungal isolates
- Spectrophotometer

#### Procedure:

- Drug and Plate Preparation:
  - Prepare a stock solution of **Olorofim** in DMSO.
  - Prepare serial dilutions of **Olorofim** in the microtiter plates with RPMI medium to achieve the desired final concentration range.
- Inoculum Preparation:
  - Culture the fungal isolates on potato dextrose agar at 35°C.
  - Prepare a conidial suspension in sterile saline with 0.05% Tween 80.
  - Adjust the inoculum suspension to a final concentration of  $0.4 \times 10^4$  to  $5 \times 10^4$  CFU/mL using a spectrophotometer to measure turbidity.
- Inoculation and Incubation:
  - Inoculate each well with 100  $\mu$ L of the standardized inoculum.
  - Include appropriate quality control strains, a growth control, and a sterility control.
  - Incubate the plates at 35°C for 48-72 hours.
- MIC Endpoint Determination:



- The MIC is read as the lowest drug concentration at which there is a prominent decrease in turbidity compared to the drug-free growth control. For **Olorofim**, this is typically 100% inhibition.



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Caption: CLSI broth microdilution workflow for **Olorofim**.

## Resistance Mechanisms

Acquired resistance to **Olorofim** in *Aspergillus fumigatus* has been linked to mutations in the *pyrE* gene, which encodes the target enzyme, DHODH.<sup>[15][16][17]</sup> A hotspot for these

mutations has been identified at the G119 locus.[15][17] These mutations lead to reduced affinity of **Olorofim** for the DHODH enzyme.[15][17]

## Quality Control

For quality control, reference strains with known **Olorofim** MICs should be included in each batch of tests. *Aspergillus fumigatus* ATCC 204305 is a commonly used quality control strain for EUCAST testing.[18]

## Conclusion

The provided protocols and data offer a comprehensive guide for the in vitro susceptibility testing of **Olorofim**. Adherence to standardized methodologies, such as those from EUCAST and CLSI, is essential for obtaining reproducible and comparable results. This information is critical for the ongoing clinical development of **Olorofim** and for guiding its potential future use in treating invasive fungal infections.

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- To cite this document: BenchChem. [Application Notes and Protocols for Olorofim In Vitro Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607405#olorofim-in-vitro-susceptibility-testing-protocols]

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